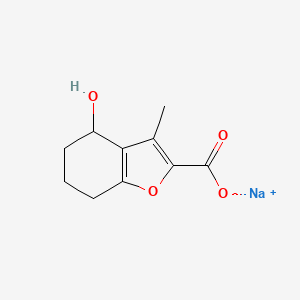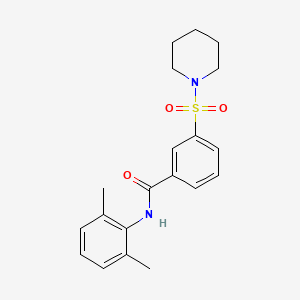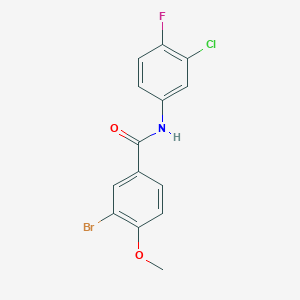![molecular formula C15H18N2O5S B5245725 N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5245725.png)
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide is a complex organic compound that features a furan ring, a sulfamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . The furan ring is then functionalized with a sulfamoyl group through a nucleophilic substitution reaction using sulfamoyl chloride . The final step involves the coupling of the methoxyphenyl group and the propanamide moiety, which can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Paal-Knorr synthesis and automated systems for the subsequent functionalization and coupling steps .
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under mild conditions.
Reduction: The sulfamoyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Thiol derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its function and leading to cell death . The sulfamoyl group can inhibit enzymes involved in cell signaling pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with similar chemical properties.
N-(furan-2-ylmethyl)sulfamoyl derivatives: Compounds with similar sulfamoyl functional groups.
Methoxyphenyl derivatives: Compounds with similar aromatic methoxy groups.
Uniqueness
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, sulfamoyl group, and methoxyphenyl moiety allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-15(18)17-13-9-12(6-7-14(13)21-2)23(19,20)16-10-11-5-4-8-22-11/h4-9,16H,3,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHFEYMKZHVXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5245646.png)

![3,5-Dichloro-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5245655.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5245670.png)
![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5245674.png)

![N-[(PYRIDIN-2-YL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE](/img/structure/B5245683.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5245704.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)

![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)
![N-(2-amino-2-oxoethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5245735.png)

